N'-(1-Methylazepan-4-yl)benzohydrazide synthesis pathway
N'-(1-Methylazepan-4-yl)benzohydrazide synthesis pathway
An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide
Executive Summary
N'-(1-Methylazepan-4-yl)benzohydrazide is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical agents, including the antiallergy drug Azelastine.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development and organic chemistry. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from precursor synthesis to the core coupling reaction and final product characterization. The featured methodology is a robust two-step sequence involving the initial synthesis of benzoic hydrazide followed by a strategic reductive amination with 1-methylazepan-4-one. This approach is selected for its efficiency, high yield, and the relative stability of its intermediates.
Strategic Approach: Retrosynthetic Analysis
A logical deconstruction of the target molecule, N'-(1-Methylazepan-4-yl)benzohydrazide, reveals a clear synthetic strategy. The core bond connecting the benzoyl and azepane moieties is a hydrazide linkage. This bond can be formed through the reaction of a carbonyl group with a hydrazine derivative. Specifically, this points to a reductive amination pathway, a powerful and widely used method in amine synthesis.[3] The key disconnection is made across the N-N bond of the substituted hydrazine, identifying two primary precursors: Benzoic Hydrazide and 1-Methylazepan-4-one .
Caption: Retrosynthetic analysis of the target compound.
Precursor Synthesis and Sourcing
Synthesis of Benzoic Hydrazide
Benzoic hydrazide is a foundational precursor that can be reliably synthesized in the laboratory. The most common and efficient method involves the hydrazinolysis of a benzoic acid ester, typically methyl benzoate, with hydrazine hydrate.[4] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Insight: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling methanol as a leaving group to form the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[4][5]
Experimental Protocol: Synthesis of Benzoic Hydrazide
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Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add methyl benzoate (1.0 eq) and methanol (as a solvent).
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Reagent Addition: Add hydrazine hydrate (85% solution, ~1.2 eq) to the flask.[5]
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Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product, benzoic hydrazide, will often precipitate as a white solid.[4]
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Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted hydrazine hydrate.
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Purification: The crude product can be recrystallized from ethanol or an ethanol-water mixture to yield pure benzoic hydrazide as white crystals.
Sourcing of 1-Methylazepan-4-one
1-Methylazepan-4-one (CAS No: 1859-33-2) is a cyclic ketone that forms the second key part of the final molecule.[6][7] While its synthesis is documented, it is often more practical for laboratory-scale preparations to source this precursor commercially as its hydrochloride salt (CAS No: 19869-42-2).[][9][10]
Critical Consideration: Prior to use, the hydrochloride salt must be neutralized to the free base. This is typically achieved by dissolving the salt in water and adding a suitable base (e.g., sodium carbonate or sodium hydroxide) until the solution is alkaline. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate, dried, and the solvent evaporated to yield the pure ketone. It is crucial to verify the purity of the obtained ketone by NMR or GC-MS before proceeding.
Core Synthesis: Reductive Amination
The central transformation in this synthesis is the coupling of benzoic hydrazide and 1-methylazepan-4-one. This proceeds via a reductive amination, which occurs in two distinct stages within a single pot: the formation of a hydrazone intermediate, followed by its immediate reduction to the final product.[3][11]
Mechanism Insight:
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Step 1 (Condensation): Benzoic hydrazide acts as a nucleophile, attacking the carbonyl carbon of 1-methylazepan-4-one. This is followed by dehydration to form an N-acylhydrazone intermediate. This step is typically catalyzed by a weak acid.
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Step 2 (Reduction): A selective reducing agent is used to reduce the C=N double bond of the hydrazone to a single bond, yielding the final N'-(1-Methylazepan-4-yl)benzohydrazide.[3] The choice of reducing agent is critical; it must be capable of reducing the imine-like hydrazone without affecting the amide carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation due to its mildness and high selectivity for imines over ketones.[12]
Caption: Overall synthetic workflow for the target compound.
Experimental Protocol: Synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide
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Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a round-bottomed flask with 1-methylazepan-4-one (1.0 eq), benzoic hydrazide (1.05 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]
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Condensation: Add a catalytic amount of acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 20-30 minutes. Be cautious as the reaction may be exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N'-(1-Methylazepan-4-yl)benzohydrazide.
Product Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques.
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NMR Spectroscopy: ¹H NMR spectroscopy should confirm the presence of all expected protons, including signals for the aromatic protons of the benzoyl group, the N-methyl group on the azepane ring, and the protons of the azepane ring itself.[13] ¹³C NMR will show a characteristic signal for the amide carbonyl carbon in the range of 165-170 ppm, along with signals for the aromatic and aliphatic carbons.[13]
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Mass Spectrometry: The molecular weight of the compound is 247.34 g/mol .[1][14] Mass spectrometry (e.g., ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 248.17.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and the C=O stretch of the amide group (around 1640-1660 cm⁻¹).
Data Summary
The following table presents expected outcomes for the described synthetic pathway.
| Step | Reactants | Product | Typical Yield | Purity (Post-Purification) |
| 1. Hydrazinolysis | Methyl Benzoate, Hydrazine Hydrate | Benzoic Hydrazide | 85-95% | >98% |
| 2. Reductive Amination | Benzoic Hydrazide, 1-Methylazepan-4-one | N'-(1-Methylazepan-4-yl)benzohydrazide | 70-85% | >99% (by HPLC) |
Conclusion
The synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide is efficiently achieved through a well-established, two-part strategy. The initial preparation of benzoic hydrazide via hydrazinolysis of an ester provides a stable and reliable precursor. The subsequent core reaction, a one-pot reductive amination with 1-methylazepan-4-one using a mild reducing agent like sodium triacetoxyborohydride, offers high selectivity and good yields. This technical guide provides a robust and logical framework for the successful laboratory-scale synthesis of this valuable pharmaceutical intermediate.
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